4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Overview
Description
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Finally, the N,N-dimethylaniline group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.
Substitution: The N,N-dimethylaniline group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors.
Medicine: It is being investigated for its potential use as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of key signaling pathways, resulting in the desired biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for their anticancer and antiviral properties.
Quinazoline derivatives: Often used in the development of anticancer drugs .
Uniqueness
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is unique due to the presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQLKWMNSGGBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587544 | |
Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-37-1 | |
Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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